2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide
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Overview
Description
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide core, along with a cyclopropylmethyl group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it might involve free radical reactions . For instance, the ring-opening of cyclopropyl methyl radicals and 1,2-migration type rearrangements are known to occur, which are unimolecular radical reactions with known reaction rates .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways lead to various downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and iodination of a benzamide derivative, followed by the introduction of the cyclopropylmethyl group. The reaction conditions often involve the use of brominating and iodinating agents such as N-bromosuccinimide (NBS) and iodine, respectively. The reactions are usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylbenzamide
- 5-Iodo-N-(cyclopropylmethyl)benzamide
- 2-Bromo-5-iodobenzamide
Uniqueness
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms on the benzamide core, along with the cyclopropylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrI N2O, and it features a bromine atom at the 2-position and an iodine atom at the 5-position on the benzamide ring. The cyclopropylmethyl group contributes to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that halogenated benzamides can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives with similar structures showed promising activity against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's potential as an anticancer agent is another area of interest. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specifically, compounds with similar halogen substitutions have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Electrophilic Substitution : The presence of bromine and iodine atoms allows for electrophilic substitution reactions, which can lead to the formation of reactive intermediates capable of interacting with biomolecules.
- Enzyme Inhibition : Similar compounds have been observed to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of a series of halogenated benzamides, including derivatives similar to this compound. Results indicated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against selected pathogens.
- Cytotoxicity Assays : In vitro cytotoxicity assays using MTT assays showed that compounds with structural similarities to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting a potential for further development as anticancer agents .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-5-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRPBNYVGXSUSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.